molecular formula C4H6N2O3 B12519032 2,4-Imidazolidinedione,5-hydroxy-1-methyl-,(5S)-(9CI)

2,4-Imidazolidinedione,5-hydroxy-1-methyl-,(5S)-(9CI)

Katalognummer: B12519032
Molekulargewicht: 130.10 g/mol
InChI-Schlüssel: UPSFNXFLBMJUQW-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Imidazolidinedione, 5-hydroxy-1-methyl-, (5S)-(9CI) is a chemical compound with the molecular formula C4H6N2O3. It is also known by other names such as 5-hydroxy-1-methylhydantoin and 1-methyl-5-hydroxy-imidazoline-2,4-dione

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5-hydroxy-1-methyl-, (5S)-(9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N-methylglycine with glyoxylic acid, followed by oxidation to introduce the hydroxyl group at the 5-position . The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Imidazolidinedione, 5-hydroxy-1-methyl-, (5S)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or water, and specific pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-keto-1-methylimidazolidine-2,4-dione, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

2,4-Imidazolidinedione, 5-hydroxy-1-methyl-, (5S)-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism by which 2,4-Imidazolidinedione, 5-hydroxy-1-methyl-, (5S)-(9CI) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to form hydrogen bonds and other interactions, influencing biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2,4-Imidazolidinedione, 5-hydroxy-1-methyl-, (5S)-(9CI) is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various applications and research studies .

Eigenschaften

Molekularformel

C4H6N2O3

Molekulargewicht

130.10 g/mol

IUPAC-Name

(5S)-5-hydroxy-1-methylimidazolidine-2,4-dione

InChI

InChI=1S/C4H6N2O3/c1-6-3(8)2(7)5-4(6)9/h3,8H,1H3,(H,5,7,9)/t3-/m0/s1

InChI-Schlüssel

UPSFNXFLBMJUQW-VKHMYHEASA-N

Isomerische SMILES

CN1[C@H](C(=O)NC1=O)O

Kanonische SMILES

CN1C(C(=O)NC1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.